Resolvin D1 methyl ester
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Overview
Description
Resolvin D1 methyl ester (RvD1-ME) is a stable analogue of resolvin D1, a specialized pro-resolving mediator derived from omega-3 fatty acids. Resolvins are known for their potent anti-inflammatory and pro-resolving properties, playing a crucial role in the resolution of inflammation and tissue repair .
Scientific Research Applications
Resolvin D1 methyl ester has a wide range of scientific research applications:
Mechanism of Action
Target of Action
ResolvinD1MethylEster (RvD1-ME) is a derivative of Resolvin D1 (RvD1), a metabolic product of omega-3 polyunsaturated fatty acids . RvD1-ME primarily targets the ALX/FPR2 receptor . This receptor plays a crucial role in regulating liver disease via activation or inhibition of various signaling pathways .
Mode of Action
RvD1-ME interacts with its target, the ALX/FPR2 receptor, to regulate various signaling pathways. For instance, it inhibits pathways like JAK/STAT1, MAPK, and NF-κB, while inducing pathways like TRX2, PI3K/AKT, SIP, and HO-1 . This interaction results in changes that can regulate liver disease .
Biochemical Pathways
RvD1-ME affects several biochemical pathways. It is produced physiologically from the sequential oxygenation of docosahexaenoic acid by 15- and 5-lipoxygenase . The compound plays a role in the resolution of inflammation, acting as a mediator in the process . It reduces human polymorphonuclear leukocyte transendothelial migration, an early event in acute inflammation .
Pharmacokinetics
It is known that the methyl ester moiety of rvd1-me is susceptible to cleavage by intracellular esterases, leaving the free acid . This suggests that RvD1-ME may act as a lipophilic prodrug form that alters its distribution and pharmacokinetic properties .
Result of Action
RvD1-ME has significant molecular and cellular effects. It reduces inflammation, cell death, and liver fibrosis . Mechanistically, RvD1-ME reduces inflammation by suppressing the Stat1-Cxcl10 signaling pathway in macrophages and prevents hepatocyte death by alleviating ER stress-mediated apoptosis .
Action Environment
The action, efficacy, and stability of RvD1-ME can be influenced by environmental factors. In general, environmental chemicals can interfere with the one-carbon and citric acid metabolism pathways, resulting in anomalous DNA-methylation status throughout the genome This could potentially influence the action of RvD1-ME
Biochemical Analysis
Biochemical Properties
ResolvinD1MethylEster interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to suppress the activation of nuclear factor-κB (NF-κB), signal transducers and activators of transcription 3 (STAT3), extracellular signal-regulated kinase (ERK), and p38 in lung tissues of septic mice . These interactions play a crucial role in its anti-inflammatory and inflammation-resolving effects.
Cellular Effects
ResolvinD1MethylEster has significant effects on various types of cells and cellular processes. It has been shown to inhibit osteoclast differentiation and activation, decrease bone resorption, and reduce the expression of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) . It also enhances the expression of interleukin-10 (IL-10) in osteoclasts .
Molecular Mechanism
The molecular mechanism of action of ResolvinD1MethylEster involves several key pathways. It suppresses the activation of NF-κB, STAT3, ERK, and p38, thereby reducing inflammation . It also promotes the expression of Sirtuin 1 (SIRT1), which is partly responsible for its effects .
Metabolic Pathways
ResolvinD1MethylEster is involved in several metabolic pathways. It has been shown to reprogram energy metabolism from glycolysis to oxidative phosphorylation (OXPHOS), providing sufficient energy for microglial phagocytosis . It also enhances microglial glutamine uptake and stimulates glutaminolysis to support OXPHOS .
Transport and Distribution
ResolvinD1MethylEster is transported and distributed within cells and tissues. A study has shown that a platelet-bionic, ROS-responsive RvD1 delivery platform can enable targeted delivery of RvD1 to the injury site by hijacking circulating chemotactic monocytes, while achieving locally controlled release .
Subcellular Localization
Given its role in reprogramming energy metabolism and enhancing microglial glutamine uptake, it is likely that it interacts with specific compartments or organelles involved in these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of resolvin D1 methyl ester involves the esterification of resolvin D1. Resolvin D1 itself is synthesized from docosahexaenoic acid (DHA) through a series of enzymatic reactions involving lipoxygenases. The esterification process typically involves the reaction of resolvin D1 with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of docosahexaenoic acid from marine sources, followed by its conversion to resolvin D1 through enzymatic reactions. The final esterification step is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Resolvin D1 methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxo-derivatives, which may have reduced biological activity.
Reduction: Reduction reactions can modify its hydroxyl groups, potentially altering its biological properties.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include eicosanoid oxidoreductase.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products
Oxidation: 8-oxo and 17-oxo derivatives.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Resolvin D1: The parent compound of resolvin D1 methyl ester, with similar anti-inflammatory properties.
Resolvin D2: Another member of the resolvin family, derived from docosahexaenoic acid.
Aspirin-triggered resolvin D1: A stereoisomer of resolvin D1, formed in the presence of aspirin.
Uniqueness
Resolvin D1 methyl ester is unique due to its stability compared to resolvin D1, making it more suitable for research and potential therapeutic applications . Its methyl ester form also allows for easier handling and storage .
Properties
IUPAC Name |
methyl (4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-3-4-10-15-20(24)16-11-7-5-6-8-12-17-21(25)22(26)18-13-9-14-19-23(27)28-2/h4-13,16-17,20-22,24-26H,3,14-15,18-19H2,1-2H3/b7-5-,8-6+,10-4-,13-9-,16-11+,17-12+/t20-,21+,22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKVAFWBFGABJN-ZXQGQRHTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)OC)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)OC)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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